molecular formula C20H17N4O2+ B12599759 1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium CAS No. 915693-51-5

1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium

Cat. No.: B12599759
CAS No.: 915693-51-5
M. Wt: 345.4 g/mol
InChI Key: HUNSUVISNLGJOE-UHFFFAOYSA-N
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Description

1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further modified to introduce the nitro group and the quinoline moiety.

The final step involves the formation of the imino linkage between the indole and quinoline units. This can be achieved through a condensation reaction using appropriate reagents and conditions, such as the use of methanesulfonic acid under reflux .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to modify the quinoline or indole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce halogen atoms or other functional groups onto the indole ring .

Scientific Research Applications

1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to and inhibit enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of indole and quinoline moieties linked by an imino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

915693-51-5

Molecular Formula

C20H17N4O2+

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2-methyl-5-nitroindol-1-yl)-1-(1-methylquinolin-1-ium-4-yl)methanimine

InChI

InChI=1S/C20H17N4O2/c1-14-11-16-12-17(24(25)26)7-8-19(16)23(14)21-13-15-9-10-22(2)20-6-4-3-5-18(15)20/h3-13H,1-2H3/q+1

InChI Key

HUNSUVISNLGJOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1N=CC3=CC=[N+](C4=CC=CC=C34)C)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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